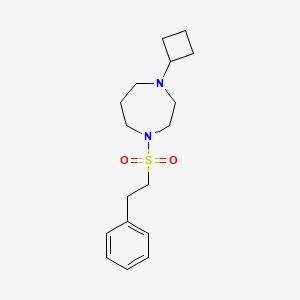![molecular formula C22H27ClFN3O3S2 B2779750 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1216806-18-6](/img/structure/B2779750.png)
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O3S2 and its molecular weight is 500.04. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Insecticide for Pest Control
This compound has been identified as part of a novel class of insecticides, particularly effective against lepidopterous insect pests. The unique chemical structure of related compounds, characterized by novel substituents such as a heptafluoroisopropyl group, demonstrates exceptional insecticidal activity, especially against resistant strains of pests. It is considered a suitable agent for integrated pest management programs, highlighting its potential in agricultural research and pest control strategies (Tohnishi et al., 2005).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, which share structural similarities with the compound , has shown potential in cardiac electrophysiology. These compounds, including variations of the N-(2-(diethylamino)ethyl) motif, have exhibited potency in in vitro Purkinje fiber assays comparable to established selective class III agents. This suggests a potential application in the development of treatments for arrhythmias and other cardiac conditions (Morgan et al., 1990).
Antimicrobial and Antifungal Agents
A series of novel derivatives, including those related to the structure of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride, have shown significant antibacterial and antifungal activities. These activities are comparable to standard agents like Ampicillin and Fluconazole, indicating their potential application in developing new antimicrobial and antifungal therapies (Helal et al., 2013).
Potential Antipsychotic Agents
Compounds with a similar structural framework have been investigated for their antipsychotic-like profiles in behavioral animal tests. These studies have revealed that certain derivatives do not interact with dopamine receptors, a characteristic often associated with clinically available antipsychotic agents, suggesting a novel mode of action for antipsychotic drugs (Wise et al., 1987).
Enhanced PET Imaging for Melanoma
In the realm of medical imaging, specifically positron emission tomography (PET), derivatives of the discussed compound have shown promise. For instance, [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide has been developed for PET melanoma imaging, displaying high tumor uptake and rapid body clearance. This indicates the compound's potential for high-contrast imaging in melanoma diagnosis and the assessment of therapeutic responses (Greguric et al., 2009).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S2.ClH/c1-3-25(4-2)13-14-26(22-24-19-11-10-17(23)16-20(19)30-22)21(27)12-15-31(28,29)18-8-6-5-7-9-18;/h5-11,16H,3-4,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBYMZBQKJLQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide](/img/structure/B2779669.png)
![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)


![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2779679.png)


![N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2779683.png)
![2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2779685.png)

